molecular formula C15H13N3O2S2 B2925910 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895459-49-1

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2925910
CAS No.: 895459-49-1
M. Wt: 331.41
InChI Key: QOAOYJOJDKIRAF-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis and Evaluation : A series of 2,5-disubstituted 1,3,4-oxadiazole compounds, closely related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated variable efficacy against selected microbial species, with some showing potent activity. The synthesis involved converting aryl/aralkyl acids into corresponding esters, hydrazides, and then 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols, which were finally stirred with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of DMF and sodium hydride (Gul et al., 2017).

Pharmacological Evaluation

Computational and Pharmacological Insights : Research on 1,3,4-oxadiazole and pyrazole derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, explored their binding and inhibitory effects on various pharmacological targets. These compounds were assessed for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential, with some showing moderate to potent effects in these assays (Faheem, 2018).

CRMP 1 Inhibitors for Cancer Therapy : A study focused on the design, synthesis, and pharmacological evaluation of 1,3,4-oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1), aiming at the therapeutic intervention in small lung cancer. The synthesized compounds showed considerable inhibition of cell growth, suggesting their potential as cancer therapeutics (Panchal et al., 2020).

Anticancer Screening

Anticancer Potential : Novel imidazothiadiazole analogs synthesized from precursors including N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides were studied for their cytotoxic activities against various cancer cell lines. Some derivatives showed significant cytotoxic results, particularly against breast cancer, highlighting their potential as anticancer agents (Abu-Melha, 2021).

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-10-4-6-11(7-5-10)22-9-13(19)16-15-18-17-14(20-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAOYJOJDKIRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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